Allyl propyl trisulfide natural occurrence in Allium species
Allyl propyl trisulfide natural occurrence in Allium species
An In-Depth Technical Guide to the Natural Occurrence of Allyl Propyl Trisulfide in Allium Species
Executive Summary
The genus Allium, encompassing staples like garlic and onion, is a rich reservoir of organosulfur compounds, which are responsible for their characteristic flavors and significant medicinal properties. Among the complex profile of these volatile molecules, allyl propyl trisulfide stands out for its contribution to the sensory profile and its potential biological activities. This technical guide offers a comprehensive exploration of allyl propyl trisulfide, designed for researchers, scientists, and drug development professionals. We delve into the biosynthetic origins of this compound, its natural distribution across various Allium species, the analytical methodologies for its isolation and quantification, and its documented biological significance. This document synthesizes current scientific knowledge, providing both foundational understanding and practical, field-proven protocols to support further research and development.
The Chemical Ecology of Allium Organosulfur Compounds
The distinctive and pungent aroma of freshly cut garlic (Allium sativum) or onion (Allium cepa) is the result of a rapid, enzyme-mediated chemical defense mechanism.[1] In their intact state, Allium tissues are relatively odorless, storing stable, non-volatile sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[2][3] The four primary ACSOs found in common Allium species are S-allyl-L-cysteine sulfoxide (alliin), S-methyl-L-cysteine sulfoxide (methiin), S-propyl-L-cysteine sulfoxide (propiin), and S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin).[4][5]
When the plant's cellular structure is disrupted—through cutting, crushing, or chewing—the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs.[1][2] This interaction initiates a cascade of chemical reactions, rapidly producing a variety of volatile and biologically active organosulfur compounds, including thiosulfinates, disulfides, and trisulfides.[2][6] Allyl propyl trisulfide is one such secondary metabolite, formed from the interaction of precursors containing both allyl and propyl moieties.
Biosynthesis of Allyl Propyl Trisulfide
The formation of allyl propyl trisulfide is not a direct enzymatic product but rather the result of a series of spontaneous chemical rearrangements following the initial action of alliinase. The pathway is dependent on the presence of both alliin (the precursor to the allyl group) and propiin (the precursor to the propyl group).
-
Enzymatic Hydrolysis : Alliinase cleaves the C-S bond of alliin and propiin, yielding pyruvate, ammonia, and highly reactive sulfenic acids: 2-propenesulfenic acid (from alliin) and 1-propanesulfenic acid (from propiin).[1][2]
-
Condensation to Thiosulfinates : These unstable sulfenic acids spontaneously condense. The self-condensation of two molecules of 2-propenesulfenic acid forms allicin (diallyl thiosulfinate), the principal thiosulfinate in garlic.[1] Similarly, cross-condensation between 2-propenesulfenic acid and 1-propanesulfenic acid can occur, forming allyl propyl thiosulfinate.
-
Formation of Polysulfides : Thiosulfinates are unstable and undergo further non-enzymatic transformations, especially in the presence of heat or in oil/lipid-based preparations. They rearrange and decompose to form a complex mixture of more stable volatile compounds, including diallyl, dipropyl, and mixed allyl-propyl di- and trisulfides.[5][7][8] Allyl propyl trisulfide is a key product of these subsequent reactions.
Caption: Biosynthetic pathway of Allyl Propyl Trisulfide in Allium species.
Natural Occurrence and Distribution
Allyl propyl trisulfide has been identified in the volatile profiles of several Allium species, although its concentration can vary significantly based on species, cultivar, agronomic conditions, and post-harvest processing.[9][10] It is often found alongside related compounds such as allyl propyl disulfide, diallyl trisulfide (DATS), and dipropyl trisulfide.[7][11]
Quantitative Occurrence
The precise quantification of allyl propyl trisulfide is often complex due to its presence in a mixture of structurally similar compounds. The data below is synthesized from various studies, primarily analyzing essential oils and solvent extracts.
| Allium Species | Common Name | Plant Part | Allyl Propyl Trisulfide Concentration | Reference(s) |
| Allium ampeloprasum | Leek / Elephant Garlic | Aerial Parts | Detected as a minor component (<1%) | [9][12] |
| Allium hookeri | Hooker's Onion | Root | Detected (6.5% in steam-dried extract) | [13] |
| Allium sativum | Garlic | Bulb | Detected as a minor component in some extracts | [13][14] |
| Allium cepa | Onion | Bulb | Often present alongside dipropyl/diallyl sulfides | [8][15] |
Note: Concentrations are highly variable and depend heavily on the extraction and analysis methods used. Some studies report the presence of related compounds like methyl propyl trisulfide or propyl allyl disulfide, indicating the potential for allyl propyl trisulfide formation.[13][14]
Factors Influencing Concentration
-
Genetics : The specific profile of ACSO precursors is genetically determined, dictating the potential for forming allyl vs. propyl-containing sulfides.[3] Garlic is rich in alliin, leading to predominantly allyl-containing compounds, whereas onions and leeks have a more mixed profile including propiin.[3][4]
-
Environment : Sulfur availability in the soil is a critical factor, as it is the foundational element for the biosynthesis of ACSOs.[3]
-
Processing : The method of processing dramatically impacts the final profile of volatile compounds. For example, steam distillation or hydrodistillation can promote the thermal rearrangement of thiosulfinates into various polysulfides.[10][16] Different drying methods (e.g., low-temperature vs. hot-air) can also significantly alter the final concentration of volatile sulfur compounds.[10]
Analytical Methodologies
The analysis of volatile, thermally labile compounds like allyl propyl trisulfide requires carefully optimized protocols to ensure accurate identification and quantification while preventing artifact formation.
Protocol 1: Extraction by Hydrodistillation
This protocol is a standard method for obtaining essential oil rich in volatile sulfur compounds from fresh Allium material.
Rationale : Hydrodistillation uses steam to volatilize compounds, which are then condensed and collected. This method is effective for extracting non-polar, volatile molecules like trisulfides from a complex plant matrix.
Methodology :
-
Sample Preparation : Select fresh, undamaged Allium bulbs or leaves (e.g., 100 g). Chop the material into small pieces (approx. 5x5 mm) to maximize surface area and promote cell disruption, thereby activating the alliinase enzyme.[17]
-
Apparatus Setup : Place the chopped plant material into a 2 L round-bottom flask of a Clevenger-type apparatus. Add 500 mL of deionized water.
-
Distillation : Heat the flask to boiling and maintain a gentle reflux for 3 hours. The steam will co-distill with the volatile oils.
-
Collection : The distillate is condensed and collected in the calibrated tube of the Clevenger apparatus. The oil phase (less dense than water) will separate on top.
-
Recovery and Storage : Carefully collect the oil layer using a micropipette. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the essential oil in a sealed amber vial at -20°C until analysis to prevent degradation.
Protocol 2: Identification and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile compounds in a complex mixture like an Allium essential oil.
Rationale : GC separates compounds based on their volatility and interaction with a stationary phase, while MS fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.
Methodology :
-
Sample Preparation : Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or dichloromethane.
-
GC-MS System and Conditions :
-
System : A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific ITQ-900 or similar).[17]
-
Column : Use a non-polar or semi-polar capillary column suitable for volatile compound analysis, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[17]
-
Injector : Set temperature to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 20:1).[17]
-
Oven Temperature Program :
-
MS Conditions :
-
Ion Source Temperature: 200°C.[17]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis :
-
Identification : Identify allyl propyl trisulfide by comparing its retention time and mass spectrum with those of an authentic reference standard. In the absence of a standard, tentative identification can be made by matching the experimental mass spectrum with reference libraries (e.g., NIST, Wiley).[6][17] The mass spectrum of allyl propyl trisulfide will show characteristic fragments.
-
Quantification : Perform quantification by creating a calibration curve using a certified reference standard of allyl propyl trisulfide at multiple concentrations. The peak area of the compound in the sample is then compared to this curve to determine its concentration.
-
Caption: Standard workflow for extraction and GC-MS analysis of trisulfides.
Biological Activities and Potential Applications
The organosulfur compounds in Allium species, including trisulfides, are credited with a wide array of health benefits.[7][11] While diallyl trisulfide (DATS) is the most studied, the biological activities are often attributed to the class of polysulfides as a whole.
-
Antimicrobial and Antifungal Activity : Organosulfur compounds exhibit broad-spectrum activity against bacteria and fungi.[16][18] Allyl-containing compounds are often noted for their potent effects. This makes them interesting candidates for natural food preservatives or as templates for novel antimicrobial drugs.
-
Anticancer Properties : Numerous studies have demonstrated the anticancer potential of Allium-derived sulfur compounds.[19][20] DATS, a close structural analog of allyl propyl trisulfide, has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[16][19] These compounds can modulate key signaling pathways involved in cancer proliferation.
-
Cardioprotective Effects : Polysulfides can release hydrogen sulfide (H₂S), a gaseous signaling molecule with vasodilatory and cardioprotective properties.[2] This mechanism may contribute to the observed cardiovascular benefits of consuming garlic and onions, such as reduced blood pressure.[20]
-
Anti-inflammatory and Antioxidant Activity : Allium compounds can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in managing chronic inflammatory diseases.[18][21]
The presence of both allyl and propyl groups in allyl propyl trisulfide creates a unique chemical entity whose specific bioactivity warrants further investigation, distinguishing it from the more common symmetrical diallyl or dipropyl polysulfides.
Conclusion and Future Directions
Allyl propyl trisulfide is a naturally occurring organosulfur compound that contributes to the complex flavor and bioactivity profile of several important Allium species. Its formation is a direct consequence of the enzymatic breakdown of S-allyl- and S-propyl-L-cysteine sulfoxide precursors upon tissue damage. While present in smaller quantities than its diallyl or dipropyl counterparts, its unique structure merits dedicated study.
For researchers and drug developers, future work should focus on:
-
Precise Quantification : Developing and validating robust analytical methods to accurately quantify allyl propyl trisulfide across a wider range of Allium species and cultivars.
-
Isolation and Bioactivity Screening : Isolating pure allyl propyl trisulfide to conduct specific in vitro and in vivo assays, thereby deconvoluting its specific pharmacological effects from the broader mixture of Allium compounds.
-
Synergistic Effects : Investigating potential synergistic or antagonistic interactions between allyl propyl trisulfide and other organosulfur compounds present in Allium extracts.
A deeper understanding of the chemistry and biology of allyl propyl trisulfide will enhance our ability to harness the full therapeutic potential of Allium species.
References
-
Arreola, R., Quintero-Fabián, S., López-Roa, R. I., Flores-Gutiérrez, E. O., Reyes-Grajeda, J. P., Carrera-Quintanar, L., & Ortuno-Sahagún, D. (2015). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules. [Link]
-
Nakamura, S., Nishimura, H., & Inoue, T. (2014). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Food Science and Technology. [Link]
-
Pavel, C., Răducanu, D., & Stănescu, M. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis. [Link]
-
Taylor & Francis. (n.d.). Allyl propyl disulfide – Knowledge and References. Taylor & Francis Online. [Link]
-
Pavel, C., Răducanu, D., & Stănescu, M. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]
-
Camargo, A. C., Indolfo, C. S., & Schwedt, G. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Analytica Chimica Acta. [Link]
-
Bastaki, S. M. A., Ojha, S., Kalasz, H., & Adeghate, E. (2021). Chemical constituents and medicinal properties of Allium species. Molecular and Cellular Biochemistry. [Link]
-
Singh, V., Singh, P., & Singh, S. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl propyl trisulfide. PubChem Compound Database. [Link]
-
Bastaki, S. M. A., et al. (2021). Chemical constituents and medicinal properties of Allium species. ProQuest. [Link]
-
Park, M. H., Kim, M., & Lee, Y. S. (2016). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. Food Science and Biotechnology. [Link]
-
Birringer, M. (2015). How can I extract of organosulphur compound from garlic (Allium sativum,) in simple method (economically, ecofriendly)?. ResearchGate. [Link]
-
Wu, H., Zhang, G., Zeng, K., & Wang, H. (2019). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl propyl disulfide. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Allyl propyl disulfide. [Link]
-
Ilic, D. P., Nikolic, V. D., Nikolic, L. B., Stankovic, M. Z., Stanojevic, L. P., & Cvetkovic, D. J. (2011). Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides. Oxidative Medicine and Cellular Longevity. [Link]
-
Pharmacy Infoline. (n.d.). Allyl trisulfide: Occurrence, chemical nature and medicinal benefits. [Link]
-
Bajac, J., Nikolovski, B., Kocić-Tanackov, S., Tomšik, A., Mandić, A., Gvozdanović-Varga, J., Vlajić, S., Vujanović, M., & Radojković, M. (2018). EXTRACTION OF DIFFERENT GARLIC VARIETIES (Allium sativum L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. ResearchGate. [Link]
-
Caputo, L., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. MDPI. [Link]
-
Jones, M. G., Hughes, J., Tregova, A., Milne, J., Tomsett, A. B., & Collin, H. A. (2004). Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany. [Link]
-
Jones, M. G., et al. (2004). Biosynthesis of flavour precursors of onion and garlic. ResearchGate. [Link]
-
Fengqi Industrial Co., Limited. (n.d.). Sustainable Agriculture: Allyl Propyl Disulfide as a Natural Pesticide. [Link]
-
Caputo, L., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. CNR-IRIS. [Link]
-
Bajac, J., et al. (2018). (PDF) EXTRACTION OF DIFFERENT GARLIC VARIETIES (ALLIUM SATIVUM L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. ResearchGate. [Link]
-
El-Sayed, A. M., et al. (2022). The percentages of allyl propyl disulfide in onion bulbs at 165 DAT as... ResearchGate. [Link]
-
Collin, H. A., et al. (2001). 14 Sulphur Compounds in Alliums in Relation to Flavour Quality. CABI Digital Library. [Link]
-
Kim, M. R., et al. (2015). Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Li, X., et al. (2022). Distribution Pattern of Volatile Components in Different Organs of Chinese Chives (Allium tuberosum). MDPI. [Link]
-
Lim, S.-J., et al. (2015). Quantitative Analysis of Allylmethyl Sulfide, Dimethyl Disulfide, and Dipropyl Sulfide in Biopesticides Containing Allium sativum Extract Using Gas Chromatography Mass Spectrometry–Head Space Sampler. Semantic Scholar. [Link]
-
Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: Chemistry and Biological Properties. Molecules. [Link]
-
Jacques, P. (2008). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]
-
Kosgei, V. J. (2009). Reversed-Phase HPLC Determination of Alliin in Diverse Varieties of Fresh Garlic and Commercial Garlic Products. Digital Commons@ETSU. [Link]
-
Rohmah, J., & Martono, Y. (2019). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar. [Link]
-
Chek-Ein, L., et al. (2011). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Magazine. [Link]
-
Caputo, L., et al. (2022). (PDF) Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. ResearchGate. [Link]
Sources
- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Chemical constituents and medicinal properties of Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allyl propyl trisulfide | C6H12S3 | CID 525330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical constituents and medicinal properties of <i>Allium</i> species - ProQuest [proquest.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Allyl propyl disulfide - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aaspjournal.org [aaspjournal.org]
- 19. pharmatutor.org [pharmatutor.org]
- 20. pharmacyinfoline.com [pharmacyinfoline.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
